molecular formula C10H9F B13789774 Naphthalene, 4-fluoro-1,2-dihydro-

Naphthalene, 4-fluoro-1,2-dihydro-

Cat. No.: B13789774
M. Wt: 148.18 g/mol
InChI Key: AUWFQDHXYSYTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 4-fluoro-1,2-dihydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a partially hydrogenated naphthalene ring. Naphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 4-fluoro-1,2-dihydro- typically involves the introduction of a fluorine atom into the naphthalene ring. One common method is the diazo-reaction followed by a substitution reaction. In this process, alpha naphthylamine is mixed with hydrochloric acid solution, and sodium nitrite is added to form a diazonium salt solution. Fluoboric acid is then added to the diazonium salt solution to carry out the substitution reaction, resulting in the formation of the desired fluorinated naphthalene derivative .

Industrial Production Methods

Industrial production of naphthalene, 4-fluoro-1,2-dihydro- may involve similar synthetic routes but on a larger scale. The use of hot wind as a heat source for the decomposition reaction of aromatic diazonium salt borofluoride is one such method. This approach ensures a steady and controlled reaction process, minimizing dangerous and harmful factors .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 4-fluoro-1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of naphthalene, 4-fluoro-1,2-dihydro- can lead to the formation of fluoro-naphthoquinones, while reduction can yield fluoro-tetralins .

Scientific Research Applications

Naphthalene, 4-fluoro-1,2-dihydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of naphthalene, 4-fluoro-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. Additionally, its anti-inflammatory effects may result from the inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to naphthalene, 4-fluoro-1,2-dihydro- include other fluorinated naphthalene derivatives such as:

Uniqueness

Naphthalene, 4-fluoro-1,2-dihydro- is unique due to its specific substitution pattern and partially hydrogenated ring structure. This uniqueness imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence probes and organic electronics .

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

4-fluoro-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2

InChI Key

AUWFQDHXYSYTIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.